

# The Discovery and Synthesis of CP-96345: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CP-96345, chemically known as (2S,3S)-N-(2-Methoxyphenyl)methyl-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] Its discovery by Pfizer in the early 1990s marked a significant milestone in the study of substance P (SP) pharmacology, providing a powerful tool to investigate the physiological and pathological roles of the SP/NK1 receptor system.[1][3] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of CP-96345, intended for researchers and professionals in the field of drug development.

## Introduction

Substance P, an undecapeptide neurotransmitter, is the preferred endogenous ligand for the NK1 receptor.[2][4][5] The activation of this receptor is implicated in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[4][5] The development of potent and selective antagonists for the NK1 receptor has been a long-standing goal in medicinal chemistry to explore therapeutic interventions for conditions such as chronic pain, inflammation, emesis, and psychiatric disorders.[4][6] CP-96345 emerged as a pioneering non-peptide antagonist, offering significant advantages over earlier peptide-based antagonists in terms of oral bioavailability and metabolic stability.



# **Discovery and Structure-Activity Relationship**

The discovery of CP-96345 was the culmination of extensive structure-activity relationship (SAR) studies based on a quinuclidine scaffold.[3] Researchers at Pfizer systematically modified the substituents on the 1-azabicyclo[2.2.2]octane core to optimize potency and selectivity for the NK1 receptor. Key structural features of CP-96345 that contribute to its high affinity and selectivity include the (2S,3S)-stereochemistry, the diphenylmethyl group at the 2-position, and the N-(2-methoxyphenyl)methyl substituent on the 3-amino group. The inactive (2R,3R) enantiomer, CP-96344, exhibits significantly lower affinity for the NK1 receptor, highlighting the stereospecificity of the interaction.[7]

# Synthesis of CP-96345

The synthesis of CP-96345 involves the preparation of the key chiral intermediate, (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, followed by reductive amination with 2-methoxybenzaldehyde. While a detailed, step-by-step synthesis from a specific starting material is not fully elucidated in a single publication, the following protocols are based on the synthesis of structurally related compounds and the known key transformations.

# Synthesis of the Key Intermediate: (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine

A plausible synthetic route to the key intermediate involves the resolution of racemic 2-benzhydryl-3-quinuclidinone, followed by stereoselective reduction and subsequent amination.

#### Experimental Protocol:

- Resolution of (±)-2-benzhydryl-3-quinuclidinone: The racemic ketone is resolved using a
  chiral acid, such as L-tartaric acid, in a suitable solvent like ethanol. The mixture is heated to
  reflux and then allowed to cool, leading to the crystallization of the desired diastereomeric
  salt.[8] The salt is then collected by filtration.
- Liberation of the Enantiomerically Pure Ketone: The resolved salt is treated with a base, such as sodium bicarbonate, to liberate the free, optically active ketone, (2S)-benzhydryl-3-quinuclidinone.[8]



Reductive Amination: The enantiomerically pure ketone is subjected to reductive amination.
 This can be achieved by reacting the ketone with an amine source, such as benzylamine, in the presence of a reducing agent and a Lewis acid catalyst like titanium(IV) isopropoxide.[8]
 The resulting product is the desired (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine.

## **Final Synthesis of CP-96345**

The final step in the synthesis of CP-96345 is the reductive amination of the key intermediate with 2-methoxybenzaldehyde.

#### Experimental Protocol:

- Reaction Setup: To a solution of (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine
  in a suitable solvent such as dichloromethane or dichloroethane, is added 2methoxybenzaldehyde.
- Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added to the reaction mixture. The reaction is stirred at room temperature until completion.
- Workup and Purification: The reaction is quenched with an aqueous solution, and the
  product is extracted into an organic solvent. The organic layer is washed, dried, and
  concentrated. The crude product is then purified by chromatography or crystallization to yield
  CP-96345.

## **Biological Activity and Mechanism of Action**

CP-96345 exerts its biological effects by competitively and selectively binding to the NK1 receptor, thereby preventing the binding of substance P and subsequent downstream signaling.

# **NK1 Receptor Binding Affinity**

The affinity of CP-96345 for the NK1 receptor has been determined in various in vitro binding assays.

Table 1: In Vitro Binding Affinity of CP-96345 for the NK1 Receptor



Tissue/Cell Line	Radioligand	Ki (nM)	Reference
Rat Cerebral Cortex Membranes	[125I]-Bolton-Hunter- conjugated substance P	59.6	[9]
Human Tachykinin Receptor 1 expressed in CHO cells	[125I]-Tyr-8 substance P	Not explicitly stated, but described as high affinity	[6]

Experimental Protocol: NK1 Receptor Binding Assay

- Membrane Preparation: Membranes are prepared from tissues or cells expressing the NK1 receptor (e.g., rat cerebral cortex, CHO cells transfected with the human NK1 receptor).
- Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [125]]-Bolton-Hunter-conjugated substance P) and varying concentrations of CP-96345 in a suitable buffer.
- Incubation: The reaction is incubated to allow for binding to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

## In Vivo Efficacy

CP-96345 has demonstrated potent activity in various in vivo models of substance P-mediated effects.

Table 2: In Vivo Efficacy of CP-96345



Animal Model	Effect	Route of Administration	ED50 / Effective Dose	Reference
Rat	Inhibition of mustard oil- induced plasma extravasation	Oral	10 μmol/kg	[7]
Rat	Inhibition of substance P- induced drop in blood pressure	Intravenous	0.4 - 3.0 μmol/kg	[7]
Rat	Inhibition of neurogenic plasma extravasation	Intravenous	3.0 - 9.0 μmol/kg	[7]
Mouse	Antinociception in formalin test (late phase)	Intrathecal	Not explicitly stated, but significant effect observed	[10]
Mouse	Antinociception in capsaicin test	Intrathecal	Dose-dependent reduction	[10]

Experimental Protocol: Capsaicin-Induced Plasma Extravasation in Rat Trachea

- Animal Preparation: Male rats are anesthetized and the trachea is exposed.
- Dye Administration: Evans blue dye (an indicator of plasma extravasation) is injected intravenously.
- Drug Administration: CP-96345 or vehicle is administered, typically intravenously or intraperitoneally, at a specified time before the capsaicin challenge.
- Capsaicin Challenge: Capsaicin is administered, often intratracheally, to induce neurogenic inflammation and plasma extravasation.[11][12][13][14]



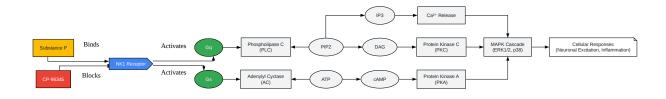
- Tissue Collection and Dye Extraction: After a set period, the animals are euthanized, and the trachea is removed. The Evans blue dye is extracted from the tissue using a solvent like formamide.
- Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.
- Data Analysis: The inhibitory effect of CP-96345 is determined by comparing the amount of dye extravasation in treated animals to that in control animals.

# **Signaling Pathways and Visualizations**

The binding of substance P to the NK1 receptor initiates a cascade of intracellular signaling events. CP-96345 blocks these pathways by preventing the initial ligand-receptor interaction.

## Substance P / NK1 Receptor Signaling Pathway

Upon activation by substance P, the G-protein coupled NK1 receptor primarily signals through the Gq and Gs pathways.[2] This leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] The Gs pathway activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). These second messengers, in turn, activate downstream effectors such as mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, leading to various cellular responses like neuronal excitation, inflammation, and cell proliferation.[4][5][15]



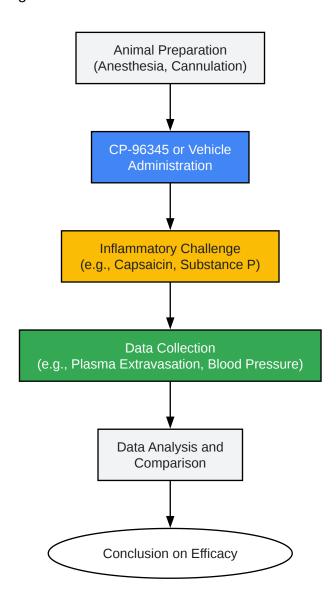


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Caption: Substance P/NK1 Receptor Signaling Pathway.

# **Experimental Workflow for In Vivo Efficacy Testing**

The following diagram illustrates a general workflow for assessing the in vivo efficacy of CP-96345 in a model of neurogenic inflammation.



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Caption: General In Vivo Efficacy Testing Workflow.



### Conclusion

CP-96345 has been instrumental in advancing our understanding of the roles of substance P and the NK1 receptor in health and disease. Its potent and selective antagonist activity, coupled with its favorable pharmacokinetic properties as a non-peptide molecule, has made it an invaluable research tool. The synthetic and experimental methodologies detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of NK1 receptor antagonism and to develop novel therapeutics targeting this important signaling pathway.

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